(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid
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Description
The compound is a complex organic molecule that may contain functional groups such as a carboxylic acid group (-COOH), an amine group (-NH2), and a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) . These functional groups are common in biochemistry and organic chemistry and have distinct chemical properties .
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity . The presence of a carboxylic acid group, an amine group, and a furan ring in the molecule suggests that it might participate in various chemical reactions . The exact structure would depend on the positions of these groups in the molecule .
Chemical Reactions Analysis
The compound, due to the presence of functional groups like carboxylic acid and amine, could undergo a variety of chemical reactions . These could include acid-base reactions (due to the carboxylic acid and amine groups) and electrophilic aromatic substitution reactions (due to the aromatic furan ring) .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure . These properties could include solubility, melting point, boiling point, acidity or basicity (pKa), and reactivity .
Future Directions
properties
IUPAC Name |
(2R)-2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-13(17)12(11-7-4-8-19-11)15-14(18)20-9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,15,18)(H,16,17)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQGTYDVJBARBW-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyloxycarbonylamino-furan-2-YL-acetic acid |
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